4-trifluoromethanesulfonylbenzene-1-sulfonyl chloride
Overview
Description
4-trifluoromethanesulfonylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H4ClF3O2S. It is also known by other names such as α,α,α-Trifluoro-p-toluenesulfonyl chloride and 4-(Trifluoromethyl)benzene-1-sulfonyl chloride . This compound is a white to pale yellow low melting solid that is used in various chemical reactions and applications.
Preparation Methods
The synthesis of 4-trifluoromethanesulfonylbenzene-1-sulfonyl chloride typically involves the reaction of 4-(Trifluoromethyl)benzenesulfonyl chloride with appropriate reagents under controlled conditions . One common method involves the use of palladium-catalyzed desulfitative arylation of thiophenes and pyrroles . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
4-trifluoromethanesulfonylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions under specific conditions.
Photo-irradiation Reactions: When combined with N-vinylpyrrolidinone in acetonitrile and irradiated with visible light in the presence of iridium catalysts, it forms E-vinyl sulfone.
Common reagents used in these reactions include palladium catalysts, iridium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-trifluoromethanesulfonylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrroles.
Biology: It can be used in the modification of biological molecules for research purposes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of various fine chemicals and materials.
Mechanism of Action
The mechanism of action of 4-trifluoromethanesulfonylbenzene-1-sulfonyl chloride involves its reactivity with nucleophiles and other reagents. The molecular targets and pathways depend on the specific application and reaction conditions. For example, in the synthesis of E-vinyl sulfone, the compound undergoes a photo-irradiation reaction with N-vinylpyrrolidinone in the presence of iridium catalysts .
Comparison with Similar Compounds
4-trifluoromethanesulfonylbenzene-1-sulfonyl chloride is unique due to its trifluoromethyl group, which imparts specific chemical properties. Similar compounds include:
4-Fluorobenzenesulfonyl chloride: This compound has a fluorine atom instead of a trifluoromethyl group.
Trifluoromethanesulfonyl chloride: This compound is used as a trifluoromethylating agent and has similar reactivity.
These compounds share some reactivity patterns but differ in their specific applications and chemical properties.
Properties
IUPAC Name |
4-(trifluoromethylsulfonyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O4S2/c8-17(14,15)6-3-1-5(2-4-6)16(12,13)7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNBXFXYMQFHLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734275 | |
Record name | 4-(Trifluoromethanesulfonyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63647-64-3 | |
Record name | 4-(Trifluoromethanesulfonyl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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